molecular formula C18H24N2O4S2 B2392031 N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-4-methoxy-2-methylbenzenesulfonamide CAS No. 2034514-28-6

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-4-methoxy-2-methylbenzenesulfonamide

Cat. No.: B2392031
CAS No.: 2034514-28-6
M. Wt: 396.52
InChI Key: FVBSSHNQUFHZGF-UHFFFAOYSA-N
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Description

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-4-methoxy-2-methylbenzenesulfonamide is a complex organic compound that features a furan ring, a thiomorpholine moiety, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-4-methoxy-2-methylbenzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan ring, followed by the introduction of the thiomorpholine group, and finally the attachment of the benzenesulfonamide moiety. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound at a commercial scale.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-4-methoxy-2-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The sulfonamide group can be reduced under specific conditions.

    Substitution: The methoxy group on the benzene ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,5-dicarboxylic acid, while substitution of the methoxy group could result in various substituted benzenesulfonamides.

Scientific Research Applications

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-4-methoxy-2-methylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-4-methoxy-2-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The furan ring and thiomorpholine moiety may interact with enzymes or receptors, leading to modulation of biological processes. The sulfonamide group can also play a role in binding to proteins or other biomolecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    Furan-2,5-dicarboxylic acid: A furan derivative with applications in polymer synthesis.

    Thiomorpholine derivatives: Compounds with similar thiomorpholine moieties, used in medicinal chemistry.

    Benzenesulfonamide derivatives: A class of compounds with diverse biological activities.

Uniqueness

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-4-methoxy-2-methylbenzenesulfonamide is unique due to its combination of a furan ring, thiomorpholine group, and benzenesulfonamide moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Biological Activity

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-4-methoxy-2-methylbenzenesulfonamide is a complex organic compound characterized by its unique structural components, including a furan ring, a thiomorpholine moiety, and a benzenesulfonamide group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure

The IUPAC name of the compound is N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-4-methoxy-2-methylbenzenesulfonamide. Its molecular formula is C18H24N2O4S2C_{18}H_{24}N_{2}O_{4}S_{2}, and it has a molecular weight of approximately 396.52 g/mol. The chemical structure can be represented as follows:

InChI=1S/C18H24N2O4S2/c1141116(232)3418(14)26(21,22)191217(1558241315)20692510720/h35,8,11,13,17,19H,67,910,12H2,12H3\text{InChI}=1S/C18H24N2O4S2/c1-14-11-16(23-2)3-4-18(14)26(21,22)19-12-17(15-5-8-24-13-15)20-6-9-25-10-7-20/h3-5,8,11,13,17,19H,6-7,9-10,12H2,1-2H3

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been studied for its ability to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines by interfering with the mitotic spindle formation during cell division.

Case Study: Tubulin Inhibition

In a focused library screening of tubulin polymerization inhibitors, compounds similar to this compound demonstrated selectivity against cancer cells over normal endothelial cells. For instance, compounds were evaluated for their capacity to inhibit human umbilical vein endothelial cells (HUVECs) under different growth conditions. The results indicated that these compounds could selectively target activated endothelial cells within tumors while sparing normal tissues .

Antimicrobial Activity

Another area of investigation includes the antimicrobial properties of this compound. Preliminary studies suggest that it may possess activity against various bacterial strains and fungi. The mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Tubulin Binding : The compound binds to the colchicine site on tubulin, inhibiting its polymerization and leading to cell cycle arrest.
  • Protein Interaction : The sulfonamide group may interact with specific proteins or enzymes involved in cellular signaling pathways, affecting their function and stability.
  • Oxidative Stress Induction : It may induce oxidative stress within cells, leading to apoptosis through the activation of pro-apoptotic factors.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibits tubulin polymerization; induces apoptosis,
AntimicrobialEffective against certain bacteria and fungi
MechanismBinds to tubulin; disrupts cellular processes,

Future Directions

Further research is necessary to fully elucidate the pharmacokinetics and pharmacodynamics of this compound. Studies focusing on:

  • In Vivo Efficacy : Evaluating the therapeutic potential in animal models.
  • Toxicology Studies : Assessing safety profiles and side effects associated with long-term use.
  • Structure–Activity Relationship (SAR) : Investigating modifications to enhance potency and selectivity.

Properties

IUPAC Name

N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-4-methoxy-2-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4S2/c1-14-11-16(23-2)3-4-18(14)26(21,22)19-12-17(15-5-8-24-13-15)20-6-9-25-10-7-20/h3-5,8,11,13,17,19H,6-7,9-10,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVBSSHNQUFHZGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC(C2=COC=C2)N3CCSCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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